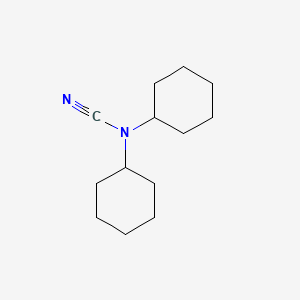
Dicyclohexylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexylcyanamide is an organic compound with the chemical formula C₁₃H₂₂N₂. It is a white crystalline solid that is primarily used in organic synthesis. This compound is known for its role in coupling reactions, particularly in the formation of amides and peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexylcyanamide can be synthesized through the reaction of cyclohexylamine with cyanogen chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as catalysts. This method is preferred due to its efficiency and the high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexylcyanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are commonly used in peptide synthesis.
Major Products
The major products formed from these reactions include amides, peptides, and various nitrogen-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
Dicyclohexylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of peptides and other complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which dicyclohexylcyanamide exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. This intermediate is highly reactive and can form stable amide bonds, making it invaluable in peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Similar in structure and used for similar purposes in peptide synthesis.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
Ethyl cyanamide: A simpler cyanamide derivative with different reactivity.
Uniqueness
Dicyclohexylcyanamide is unique due to its high reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable intermediates sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
40683-91-8 |
|---|---|
Molekularformel |
C13H22N2 |
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
dicyclohexylcyanamide |
InChI |
InChI=1S/C13H22N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-10H2 |
InChI-Schlüssel |
HMJCMPMWWUMMHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C#N)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)

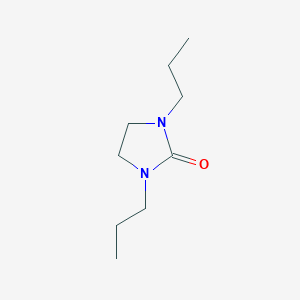
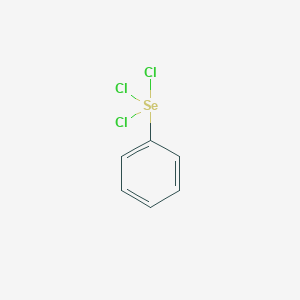
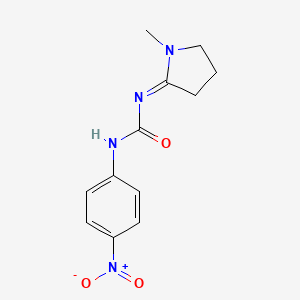

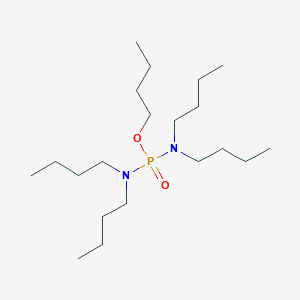
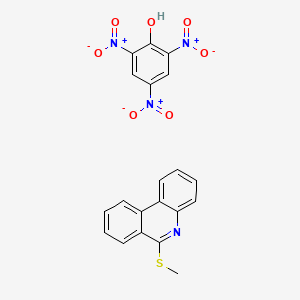
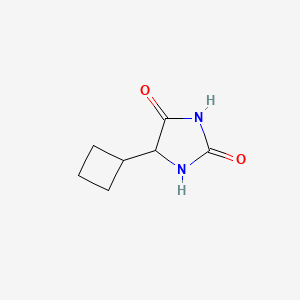
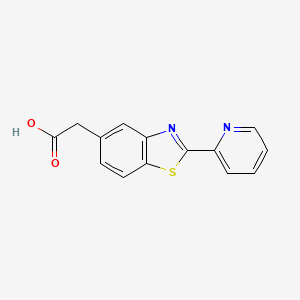
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
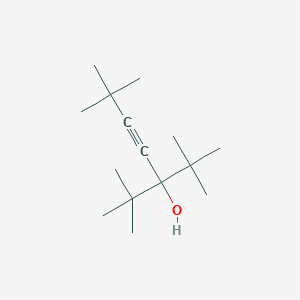
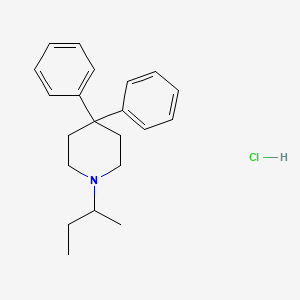
![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
